2,4',6-Tribromobiphenyl
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Overview
Description
2,4’,6-Tribromobiphenyl is a polybrominated biphenyl, a group of synthetic organic compounds with multiple bromine atoms attached to a biphenyl structure. These compounds are known for their use as flame retardants and are often added to plastics used in products like computer monitors, televisions, textiles, and plastic foams to make them more resistant to burning .
Preparation Methods
The synthesis of 2,4’,6-Tribromobiphenyl typically involves the bromination of biphenyl. The reaction conditions often include the use of bromine in the presence of a catalyst or under specific temperature conditions to ensure the selective bromination at the 2, 4’, and 6 positions on the biphenyl ring . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity of the compound.
Chemical Reactions Analysis
2,4’,6-Tribromobiphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents include bromine, catalysts like iron or aluminum chloride, and solvents such as chloroform or acetic acid.
Scientific Research Applications
2,4’,6-Tribromobiphenyl has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of polybrominated biphenyls in various chemical reactions.
Biology: Investigated for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Studied for its potential toxicological effects and its impact on human health.
Industry: Primarily used as a flame retardant in various consumer products, including electronics and textiles
Mechanism of Action
2,4’,6-Tribromobiphenyl exerts its effects by binding to the XRE promoter region of genes it activates. This binding activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene. It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation .
Comparison with Similar Compounds
2,4’,6-Tribromobiphenyl is compared with other polybrominated biphenyls and polybrominated diphenyl ethers. Similar compounds include:
2,4,6-Tribromophenol: Used as a fungicide and wood preservative.
2,4-Dibromophenol: Known for its use in various chemical syntheses.
3,5-Dibromophenol: Utilized in the production of pharmaceuticals and other chemicals.
The uniqueness of 2,4’,6-Tribromobiphenyl lies in its specific bromination pattern, which influences its chemical behavior and applications.
Properties
CAS No. |
64258-03-3 |
---|---|
Molecular Formula |
C12H7Br3 |
Molecular Weight |
390.90 g/mol |
IUPAC Name |
1,3-dibromo-2-(4-bromophenyl)benzene |
InChI |
InChI=1S/C12H7Br3/c13-9-6-4-8(5-7-9)12-10(14)2-1-3-11(12)15/h1-7H |
InChI Key |
BCWVIZFLJCJGPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
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